molecular formula C13H16O2 B2683856 (1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one CAS No. 55210-65-6

(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one

Cat. No. B2683856
CAS RN: 55210-65-6
M. Wt: 204.269
InChI Key: UILHBSJVUCZZMQ-CMDGGOBGSA-N
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Description

(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one, also known as 1E-HPDM, is a compound of considerable scientific interest. It was first synthesized in the late 1990s and has since been studied for its biochemical and physiological effects.

Scientific Research Applications

Aggregation-Induced Emission Enhancement (AIEE)

(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one: has been studied for its aggregation-induced emission enhancement (AIEE) . AIEE refers to the phenomenon where a molecule’s fluorescence increases upon aggregation. Researchers have investigated HPBI using absorption/fluorescence spectroscopy, fluorescence imaging, and field emission scanning electron microscopy . Understanding AIEE can have implications in materials science, sensing, and imaging.

Synthesis of 2-(2-hydroxyphenyl)benzothiazole Derivatives

In a related study, a family of 2-(2-hydroxyphenyl)benzothiazole (HBT)-based disubstituted derivatives was synthesized. These derivatives had substitutions at the 4′- and 5′-positions. The Suzuki coupling reaction facilitated their preparation . Such derivatives may find applications in organic electronics, optoelectronics, and photoluminescent materials.

Natural Product Synthesis

HPBI is structurally interesting and has potential as a building block for natural product synthesis. Researchers have explored its use in constructing complex molecules, especially in the context of tetracyclic diterpenoid alkaloids . These alkaloids are distributed in plants of the Ranunculaceae family, including genera like Aconitum and Delphinium . The synthesis of these natural products contributes to drug discovery and understanding their biological activities .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-9,14H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILHBSJVUCZZMQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one

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